molecular formula C14H20N2O4S B2881039 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide CAS No. 955231-65-9

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide

Cat. No.: B2881039
CAS No.: 955231-65-9
M. Wt: 312.38
InChI Key: IMOSZRAWNXCHTJ-UHFFFAOYSA-N
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Description

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide is an organic compound Its structure includes an ethylsulfonyl group, a tetrahydroisoquinoline ring, and a methoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide typically involves multi-step organic synthesis. One common route includes:

  • Starting Material: : Tetrahydroisoquinoline.

  • Sulfonylation: : Introduction of the ethylsulfonyl group via reaction with ethylsulfonyl chloride.

  • Amide Formation: : The final step involves reacting the sulfonylated intermediate with methoxyacetic acid under appropriate coupling conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial-scale synthesis may leverage continuous flow chemistry techniques to improve yield and scalability. Optimizing reaction conditions such as temperature, pressure, and solvent choice ensures efficient production.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Can undergo oxidation reactions due to the presence of the tetrahydroisoquinoline ring.

  • Reduction: : Reduction is possible, particularly for the sulfonyl group.

  • Substitution: : Nucleophilic substitution can occur on the methoxyacetamide moiety.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Nucleophiles: : Various nucleophiles like amines, alcohols, or thiols for substitution reactions.

Major Products

The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroisoquinoline ring could yield an isoquinolinone derivative.

Scientific Research Applications

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for potential interactions with biological targets such as enzymes and receptors.

  • Medicine: : Explored for its potential therapeutic properties, possibly in the treatment of certain diseases or conditions.

  • Industry: : Employed in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide is not entirely understood, but it is believed to involve interactions with molecular targets such as enzymes or receptors. This interaction may modulate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide: : Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

  • N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-ethoxyacetamide: : Similar structure but with an ethoxyacetamide group instead of a methoxyacetamide group.

  • N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxypropionamide: : Similar structure but with a methoxypropionamide group.

Uniqueness

The presence of the ethylsulfonyl group and the methoxyacetamide moiety imparts unique chemical properties to N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide, such as its solubility, reactivity, and potential biological activity.

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-21(18,19)16-7-6-11-4-5-13(8-12(11)9-16)15-14(17)10-20-2/h4-5,8H,3,6-7,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOSZRAWNXCHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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